molecular formula C8H4BrLiN2O2 B2662657 Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2193059-40-2

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2662657
CAS No.: 2193059-40-2
M. Wt: 246.98
InChI Key: QRKQFAKFDHXOPH-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C8H4BrLiN2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and chemical properties.

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through a chemodivergent pathway, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve a two-step one-pot synthesis. This method includes the initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile. This approach is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with biological targets. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

lithium;3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKQFAKFDHXOPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=C(N2C=C1)Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193059-40-2
Record name lithium ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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